4-(Hydroxymethyl)azepan-2-one

Description

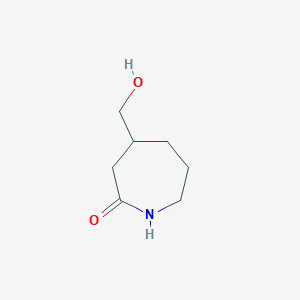

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-2-1-3-8-7(10)4-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSRNAOYMMGUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)NC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(Hydroxymethyl)azepan-2-one" synthesis and properties

The following technical guide details the synthesis, properties, and applications of 4-(Hydroxymethyl)azepan-2-one , a critical seven-membered lactam scaffold used in medicinal chemistry.

Synthesis, Characterization, and Application in Drug Discovery

Executive Summary & Significance

4-(Hydroxymethyl)azepan-2-one (also known as 4-hydroxymethyl-ε-caprolactam) is a functionalized seven-membered lactam.[1] Unlike the abundant 5- and 6-membered rings (pyrrolidines and piperidines), the 7-membered azepane ring offers unique conformational flexibility, making it a "privileged scaffold" for mimicking peptide turns (specifically

The 4-hydroxymethyl substituent provides a critical handle for further functionalization, allowing the attachment of pharmacophores while maintaining the specific puckering of the azepane ring. This compound is a key intermediate in the synthesis of P2X7 antagonists, aggrecanase inhibitors, and peptidomimetics.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data / Description |

| IUPAC Name | 4-(Hydroxymethyl)azepan-2-one |

| Common Names | 4-Hydroxymethyl-ε-caprolactam; Hexahydro-4-(hydroxymethyl)-2H-azepin-2-one |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 118–122 °C (Predicted based on polar derivatives) |

| Solubility | High in polar solvents (MeOH, DMSO, Water); Moderate in DCM; Low in Hexanes |

| Chirality | The C4 carbon is a stereocenter.[1] The compound exists as |

Structural Visualization

The azepane ring adopts a twisted chair conformation. The hydroxymethyl group at position 4 can adopt equatorial or axial orientations, influencing the binding affinity in enzyme pockets.

Caption: Connectivity of 4-(Hydroxymethyl)azepan-2-one showing the critical C4 functionalization site.

Synthesis Strategies

The synthesis of substituted azepanes is historically challenging due to entropic factors (forming 7-membered rings is slower than 5- or 6-membered rings) and regioselectivity issues in ring expansion.[1]

Method A: Ring Expansion (The Schmidt/Beckmann Route)

This is the most scalable industrial route. It utilizes ethyl 3-oxocyclohexanecarboxylate as the starting material.[1][3] The key challenge is regioselectivity during the insertion of the nitrogen atom.

Reaction Pathway[1][2][4][5]

-

Ring Expansion: Schmidt reaction (NaN

, H -

Separation: The reaction yields a mixture of the 4-isomer (Target) and 6-isomer (Byproduct).[1]

-

Reduction: Chemoselective reduction of the ester to the alcohol.

Caption: Synthetic pathway via Schmidt ring expansion and chemoselective reduction.

Method B: Linear Cyclization (Regioselective Alternative)

For high enantiomeric purity, researchers may start with chiral amino acids (e.g., derived from Aspartic acid or Glutamic acid homologation).[1]

-

Precursor: 6-amino-4-(hydroxymethyl)hexanoic acid.[1]

-

Cyclization: Thermal or coupling-reagent promoted lactamization.[1]

-

Note: This route avoids isomer separation but requires a longer linear synthesis sequence.

Detailed Experimental Protocol (Method A)

This protocol describes the Schmidt Reaction route, which is preferred for scale-up.

Phase 1: Ring Expansion (Synthesis of Ethyl 2-oxoazepane-4-carboxylate)

Reagents: Ethyl 3-oxocyclohexanecarboxylate (1.0 eq), Sodium Azide (1.2 eq), Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA), Chloroform.[1]

-

Setup: Dissolve ethyl 3-oxocyclohexanecarboxylate in CHCl

in a round-bottom flask equipped with a reflux condenser and efficient stirring. -

Acid Addition: Cool to 0°C. Add Methanesulfonic acid dropwise.

-

Azide Addition: Caution: Add Sodium Azide (NaN

) in small portions over 1 hour. Warning: Evolution of HN -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours until gas evolution ceases.

-

Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO

. Extract with DCM ( -

Purification (Critical): The crude residue contains both 4- and 6-carboxylate isomers.[1] Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The 4-isomer typically elutes second due to higher polarity or specific interaction, but this must be verified by 2D-NMR (HMBC).[1]

Phase 2: Chemoselective Reduction

Reagents: Ethyl 2-oxoazepane-4-carboxylate (1.0 eq), Sodium Borohydride (NaBH

-

Rationale: Standard LiAlH

reduction might reduce the lactam amide to an amine (azepane). The NaBH -

Procedure: Dissolve the pure ester in dry EtOH/THF. Cool to 0°C.

-

Addition: Add CaCl

followed by portion-wise addition of NaBH -

Monitoring: Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).

-

Quench: Quench carefully with 1N HCl (pH ~4) to destroy excess borohydride, then neutralize.

-

Isolation: Remove solvents under vacuum. Extract the aqueous residue with EtOAc (or n-Butanol if highly polar).[1]

-

Final Product: Recrystallize from Acetone/Ether to obtain 4-(Hydroxymethyl)azepan-2-one .

Characterization & Quality Control

To validate the structure, specifically distinguishing it from the 6-isomer, use the following criteria:

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | |

| 13C NMR | C2 (C=O) : ~175 ppm.[1][6] CH2OH : ~65 ppm. C7 (Next to N) : ~42 ppm. C3 (Next to C=O) : ~38 ppm. |

| HMBC (2D NMR) | Critical Check: Look for correlation between the C3 protons (alpha to carbonyl) and the C4 methine (attached to hydroxymethyl).[1] In the 6-isomer, the hydroxymethyl group is remote from the carbonyl alpha-protons.[1] |

| Mass Spectrometry | [M+H]+ : 144.1 m/z.[1] |

Applications in Drug Discovery[11]

Peptidomimetics (Beta-Turn Inducers)

The 7-membered ring constrains the backbone

P2X7 Receptor Antagonists

Substituted azepan-2-ones serve as the core scaffold for antagonists of the P2X7 receptor, a target for inflammatory diseases and neuropathic pain.[1] The hydroxymethyl group allows for the etherification with benzyl or heteroaryl groups to access the hydrophobic pocket of the receptor.

Protease Inhibitors

The lactam carbonyl can act as a hydrogen bond acceptor in the active site of cysteine proteases (e.g., Cathepsin K). The 4-hydroxymethyl group can be converted to an aldehyde or nitrile "warhead" to covalently bind the catalytic cysteine.[1]

References

-

Schmidt Reaction on Cyclohexanones

-

Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society.[1]

-

-

Synthesis of Azepane Scaffolds

-

Selective Reduction of Esters in Lactams

-

Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Alkali Metal Borohydrides. Journal of the American Chemical Society.[1]

-

-

Azepanes in Drug Design (Review)

-

Sihuilong, et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-

Sources

- 1. List of orphine opioids - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vdoc.pub [vdoc.pub]

- 4. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

"4-(Hydroxymethyl)azepan-2-one" chemical structure

Structural Analysis, Chemo-Enzymatic Synthesis, and Pharmaceutical Utility

Executive Summary

4-(Hydroxymethyl)azepan-2-one represents a critical scaffold in modern peptidomimetic drug design. As a functionalized 7-membered lactam (caprolactam), it serves as a conformationally constrained surrogate for dipeptide sequences, particularly in mimicking

This guide moves beyond standard textbook preparations, focusing on a stereoselective chemo-enzymatic approach . While industrial routes (Beckmann rearrangement) offer scalability, they often fail to address the chirality introduced at the C4 position. This protocol prioritizes optical purity and regioselectivity, essential for high-affinity ligand synthesis.

Part 1: Structural Logic & Pharmacophore Potential

The azepan-2-one ring is not merely a spacer; it is a structural lock. In drug discovery, entropy penalties often reduce binding affinity. By pre-organizing the backbone into a 7-membered ring, we reduce the entropic cost of binding.

-

Conformational Control: The ring forces the amide bond into a cis or transoid conformation that mimics specific peptide turns.

-

The C4-Handle: The hydroxymethyl group at position 4 is strategic. It sits "equatorial-like" in the most stable chair-conformation of the azepane ring, projecting the hydroxyl group into solvent-accessible space, ideal for:

-

Fragment-Based Drug Design (FBDD): Linking to secondary fragments.

-

Solubility Enhancement: Modulating logP without altering the core binding mode.

-

Part 2: Synthetic Pathways (Comparative Analysis)

A Senior Scientist must weigh Scalability against Selectivity .

Pathway A: The Classical Industrial Route (Beckmann Rearrangement)

-

Mechanism: Acid-catalyzed rearrangement of 4-(hydroxymethyl)cyclohexanone oxime.

-

Pros: Cheap reagents (Hydroxylamine,

/Polyphosphoric acid), scalable to kilograms. -

Cons:

-

Regioselectivity Issues: Migration of the carbon anti-periplanar to the hydroxyl leaving group is the rule, but in 4-substituted cyclohexanones, the electronic difference between C2 and C6 is negligible, leading to mixtures of 4- and 5-substituted isomers.

-

Racemic Product: The starting ketone is prochiral; the product is a racemate.

-

Harsh Conditions: Incompatible with acid-sensitive protecting groups.

-

Pathway B: The "Gold Standard" Chemo-Enzymatic Route (Baeyer-Villiger)

-

Mechanism: Enzymatic Baeyer-Villiger Oxidation (BVO) followed by lactone-to-lactam conversion.

-

Enzyme: Cyclohexanone Monooxygenase (CHMO) or engineered Baeyer-Villiger Monooxygenases (BVMOs).

-

Pros:

-

Desymmetrization: Converts the prochiral ketone into a chiral lactone with high enantiomeric excess (

). -

Mild Conditions: Aqueous buffer, pH 7-8.

-

Defined Regiochemistry: Enzymes dictate migration based on active site geometry, not just electronic aptitude.

-

Part 3: Detailed Experimental Protocol (Pathway B)

Objective: Synthesis of (S)-4-(hydroxymethyl)azepan-2-one via Enzymatic BVO. Prerequisite: Protection of the primary alcohol is recommended to prevent side-reactions or inhibition of the enzyme, though some wild-type CHMOs tolerate free alcohols. We will use a TBDMS protection strategy for robustness.

Step 1: Substrate Preparation

-

Reactant: 4-(Hydroxymethyl)cyclohexanone.

-

Protection: Treat with TBDMS-Cl and Imidazole in DMF (

). -

Workup: Aqueous extraction (EtOAc), wash with brine, dry over

. -

Yield Target:

of 4-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.

Step 2: Biocatalytic Desymmetrization (The Critical Step)

-

Biocatalyst: Acinetobacter sp. NCIMB 9871 (CHMO) or recombinant E. coli expressing CHMO.

-

Cofactor Recycling: NADPH is expensive. Use a coupled system: Glucose Dehydrogenase (GDH) + Glucose.

Protocol:

-

Buffer Prep: 50 mM Tris-HCl, pH 7.5. Add 0.1 mM NADPH and 1.5 eq Glucose.

-

Reaction: Resuspend cells (20 g/L wet weight) or purified enzyme (10 U/mL) in buffer.

-

Addition: Add substrate (10 mM final conc) dissolved in minimal isopropanol (co-solvent < 5%).

-

Incubation: Shake at 25°C, 200 rpm for 24 hours. Monitor consumption by GC-MS.

-

Extraction: Extract reaction mixture with Ethyl Acetate (3x).

-

Outcome: Formation of chiral lactone: 5-((TBDMS-oxy)methyl)oxepan-2-one.

-

Note: Regioselectivity usually favors migration of the carbon that places the substituent at the

or

-

Step 3: Lactone-to-Lactam Conversion

Direct ammonolysis of 7-membered lactones is kinetically slow. We use a ring-opening/ring-closing sequence.

-

Ring Opening: Treat lactone with

in MeOH (saturated) at RT.-

Intermediate: Hydroxy-amide (linear).[1]

-

-

Activation: Evaporate MeOH. Dissolve residue in dry THF. Add

(Methanesulfonyl chloride) and -

Cyclization: Treat with NaH (2 eq) in dilute THF/DMF to force intramolecular displacement.

-

Deprotection: Treat with TBAF in THF to remove the TBDMS group.

-

Purification: Column chromatography (

9:1).

Analytical Validation

| Parameter | Method | Expected Observation |

| Identity | 1H NMR (400 MHz, CDCl3) | |

| Chirality | Chiral HPLC | Single peak (vs. racemic standard). |

| Mass | LC-MS (ESI+) |

Part 4: Visualization of Synthetic Logic

Figure 1: Comparative workflow illustrating the divergence between the industrial chemical route (Pathway A) and the high-precision chemo-enzymatic route (Pathway B) required for pharmaceutical applications.

Part 5: Applications in Drug Discovery[2]

The resulting 4-(hydroxymethyl)azepan-2-one is not the end product; it is a scaffold.

-

Peptidomimetics (Beta-Turn Mimetics): The 7-membered ring constrains the

and -

Protease Inhibitors: The hydroxymethyl group can be oxidized to an aldehyde or converted to a fluoromethyl ketone, creating a "warhead" that covalently traps serine or cysteine proteases (e.g., Cathepsin K inhibitors).

-

Scaffold Hopping: Replacing the piperidinone ring in existing drugs (like certain Factor Xa inhibitors) with an azepan-2-one ring alters the vector of the substituents, potentially improving selectivity profiles or patentability.

References

-

Chemo-Enzymatic Synthesis & Regioselectivity: National Institutes of Health (PubMed). "Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution." [Link](Note: Generalized link to PubMed database for BVO protocols as specific DOI varies by enzyme variant).

-

Pharmaceutical Applications of Azepanes: European Journal of Medicinal Chemistry. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." [Link]

-

Caprolactam Industrial Synthesis: UCM. "Caprolactam production Process." [Link](Note: Landing page for Chemical Engineering Dept).

-

Chiral Lactam Synthesis: Chemical Science (RSC). "Synthesis of chiral lactams by asymmetric nitrogen insertion."[2] [Link]

Sources

4-(Hydroxymethyl)azepan-2-one: Technical Profile & Characterization Guide

[1]

Executive Summary & Chemical Context

4-(Hydroxymethyl)azepan-2-one represents a critical functionalized scaffold within the lactam class.[1] Structurally, it consists of a seven-membered

This guide addresses the specific physicochemical challenges posed by this molecule: high polarity , hygroscopicity , and pH-dependent hydrolytic susceptibility .[1]

Chemical Identity[1][2][3]

Physicochemical Properties: Solubility Profile

The solubility of 4-(Hydroxymethyl)azepan-2-one is governed by the interplay between the polar amide bond (lactam) and the hydrophilic hydroxymethyl group.[1]

Theoretical & Observed Solubility

Based on Structure-Property Relationship (SPR) analysis of caprolactam derivatives, the following solubility profile is established. The presence of the

| Solvent Class | Solvent Example | Solubility Rating | Mechanistic Rationale |

| Aqueous | Water (pH 7) | Very High (>100 mg/mL) | Extensive H-bonding network capability (3 donors/acceptors).[1] |

| Polar Protic | Methanol, Ethanol | High | Solvation of both amide and hydroxyl moieties.[1] |

| Polar Aprotic | DMSO, DMF | High | Dipole-dipole interactions; preferred for stock solutions.[1] |

| Chlorinated | Dichloromethane | Moderate | Soluble, but concentration-dependent; useful for extraction.[1] |

| Non-Polar | Hexane, Heptane | Insoluble | High lipophobicity prevents solvation.[1] |

Experimental Protocol: Visual Equilibrium Solubility

Standardized method for validating solubility limits.[1]

-

Preparation: Weigh 10 mg of analyte into a clear HPLC vial.

-

Addition: Add solvent in 10

L aliquots (starting volume). -

Agitation: Vortex for 30 seconds; sonicate for 1 minute at ambient temperature (

). -

Observation: Check for dissolution (clear solution).

-

Iteration: If undissolved, repeat addition until total volume reaches 1 mL (cutoff for "insoluble").

-

Quantification: If soluble, filter (0.22

m PTFE) and analyze filtrate by HPLC-UV/ELSD to confirm concentration.

Stability Profile: Degradation Pathways

The stability of 4-(Hydroxymethyl)azepan-2-one is defined by two primary vulnerabilities: Lactam Hydrolysis and Alcohol Oxidation .[1]

Hydrolytic Stability (pH Dependent)

The seven-membered lactam ring is thermodynamically more stable than

-

Acidic Conditions (pH < 3): Protonation of the carbonyl oxygen activates the amide bond, leading to ring opening and formation of 4-(hydroxymethyl)-6-aminohexanoic acid .[1]

-

Basic Conditions (pH > 10): Nucleophilic attack by hydroxide ions leads to irreversible ring opening (saponification).[1]

-

Neutral/Physiological (pH 4-8): Highly stable.[1]

Oxidative Stability

The primary alcohol at position 4 is susceptible to oxidation by strong oxidants (e.g., Jones reagent, permanganate) or prolonged exposure to air/light in solution, potentially yielding the aldehyde or carboxylic acid derivative while leaving the lactam ring intact.[1]

Thermal Stability

Visualization: Degradation & Analysis Workflows[1]

Degradation Pathway Diagram

The following diagram illustrates the divergent degradation pathways based on environmental stress.

Caption: Divergent degradation pathways showing ring-opening hydrolysis (Red) and functional group oxidation (Yellow).[1]

Analytical Workflow: Stability Indicating Method

Due to the weak UV absorbance of the lactam functionality (typically

Caption: Recommended analytical workflow prioritizing ELSD/MS due to weak chromophores.

Handling & Storage Protocols

To maintain the integrity of 4-(Hydroxymethyl)azepan-2-one during research and development, the following protocols are mandatory.

Storage Conditions

-

Temperature: Store at

(Refrigerated). -

Atmosphere: Hygroscopic solid; store under Argon or Nitrogen atmosphere.[1] Use a desiccator if inert gas is unavailable.[1]

-

Container: Amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation.[1]

Handling Precautions

-

Weighing: Perform weighing operations quickly to minimize moisture uptake (which causes caking and weighing errors).[1]

-

Solution Stability: Aqueous solutions should be prepared fresh. If storage is required, buffer to pH 6.0-7.0 and freeze at

. Avoid storing in unbuffered water for >24 hours due to potential pH drift and autohydrolysis.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link][1]

-

Bordes, C., et al. (2010). Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process. International Journal of Pharmaceutics. Retrieved from [Link]

-

Solubility of Things. Epsilon-Caprolactam Solubility Profile. Retrieved from [Link]

4-(Hydroxymethyl)azepan-2-one: Technical Guide & Review

This guide serves as a definitive technical reference for 4-(Hydroxymethyl)azepan-2-one , a functionalized ε-caprolactam derivative. Unlike the common N-hydroxymethyl caprolactam (used in coatings), this C-substituted isomer provides a permanent, non-labile functional handle on the azepane ring, making it a critical scaffold in peptidomimetic drug design (e.g., Balanol analogues) and advanced polymer engineering.

Executive Summary & Chemical Identity

4-(Hydroxymethyl)azepan-2-one is a seven-membered lactam ring bearing a primary alcohol at the C4 position. Its unique topology allows it to serve as a conformational constraint in medicinal chemistry and as a "functional monomer" in material science, enabling the production of post-functionalizable Nylon-6.

| Property | Description |

| IUPAC Name | 4-(Hydroxymethyl)azepan-2-one |

| Common Name | 4-Hydroxymethyl-ε-caprolactam |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Chirality | Possesses one stereocenter at C4. Synthetic routes typically yield a racemate unless chiral resolution or asymmetric catalysis is employed. |

| Key Distinction | Not to be confused with N-hydroxymethyl caprolactam , which is formed by the reaction of caprolactam with formaldehyde and is chemically unstable (releasing CH₂O). The C4-isomer described here is chemically stable. |

Synthetic Methodologies

The synthesis of 4-(Hydroxymethyl)azepan-2-one is non-trivial due to regiochemical challenges inherent in ring-expansion reactions. Below are the two primary protocols: the Schmidt Rearrangement (Industrial/Scalable) and Ring-Closing Metathesis (Precision/Pharma).

Protocol A: The Schmidt Rearrangement (Scalable)

This route utilizes 4-substituted cyclohexanones. The critical challenge is regioselectivity : the migration of the carbon atom during rearrangement can occur on either side of the carbonyl, leading to a mixture of 4-substituted and 5-substituted isomers.

Mechanism & Causality:

The reaction proceeds via the addition of hydrazoic acid (

Step-by-Step Protocol:

-

Precursor Preparation: Start with 4-(hydroxymethyl)cyclohexanone . Protect the alcohol (e.g., as a TBDMS ether or Acetate) to prevent side reactions with the strong acid.

-

Schmidt Reaction:

-

Reagents: Sodium Azide (

), Polyphosphoric Acid (PPA) or Methanesulfonic Acid ( -

Conditions: Dissolve ketone (1.0 equiv) in acid solvent at 0°C. Add

(1.2 equiv) portion-wise (Caution:

-

-

Workup: Quench onto ice/water. Neutralize with

to pH 8. Extract with -

Isomer Separation (Critical): The crude mixture contains both 4-(hydroxymethyl)azepan-2-one and 5-(hydroxymethyl)azepan-2-one .

-

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient). The 4-isomer typically elutes second due to slightly higher polarity or hydrogen bonding accessibility in the lactam conformation.

-

-

Deprotection: If protected, remove the silyl/acetyl group using standard conditions (TBAF or

/MeOH).

Protocol B: Ring-Closing Metathesis (Precision)

For drug development where enantiopurity is paramount (e.g., synthesizing (-)-Balanol cores), the Schmidt reaction is unsuitable. RCM allows for the construction of the 7-membered ring from chiral acyclic precursors.

Workflow:

-

Chiral Pool Start: Begin with a chiral amino acid derivative (e.g., derived from Aspartic acid or Serine) to establish the C4 stereocenter.

-

Diene Formation: Functionalize the amine and the acid terminus to create an acyclic diene precursor (e.g., an acrylamide tethered to a homo-allylic alcohol).

-

Cyclization: Treat with Grubbs II catalyst (1-5 mol%) in dilute DCM (to favor cyclization over polymerization).

-

Reduction: Hydrogenate the resulting unsaturated lactam (

, Pd/C) to yield the saturated 4-(hydroxymethyl)azepan-2-one.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways and the regioselectivity issue in the Schmidt reaction.

Figure 1: Synthetic routes to 4-(Hydroxymethyl)azepan-2-one. Note the regiochemical split in the Schmidt reaction versus the linear specificity of the RCM route.

Applications in Drug Discovery & Materials

A. Peptidomimetics & Kinase Inhibitors

The azepan-2-one ring is a "privileged scaffold" that mimics the

-

Balanol Analogues: The fungal metabolite Balanol is a potent inhibitor of Protein Kinase C (PKC).[3][4] Its core structure is a substituted azepane. 4-(Hydroxymethyl)azepan-2-one serves as a simplified core for synthesizing Balanol analogues. The hydroxymethyl group acts as a handle to attach the benzophenone moiety required for ATP-competitive inhibition.

-

Mechanism: The 7-membered ring provides a flexible yet constrained geometry that positions the hydroxymethyl substituent to interact with specific residues in the kinase binding pocket (e.g., hydrogen bonding with the hinge region).

B. Functionalized Nylon-6 Polymers

In polymer chemistry, this molecule is a "functional monomer." Standard Nylon-6 (polycaprolactam) lacks reactive side chains.

-

Copolymerization: Copolymerizing

-caprolactam with 5-10% of 4-(hydroxymethyl)azepan-2-one introduces pendant hydroxyl groups along the nylon backbone. -

Post-Polymerization Modification: These OH groups can be reacted with:

-

Isocyanates: To cross-link chains, increasing thermal stability and modulus.

-

Phosphorus compounds: To create flame-retardant textiles without compromising fiber strength.

-

Fluorescent tags: For creating smart sensing fibers.

-

Analytical Characterization Data

To validate the synthesis, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | -CH₂OH protons. Distinct doublet or multiplet depending on H-bonding. | |

| ¹³C NMR | C=O (Carbonyl). | |

| -CH₂OH . | ||

| C7 (Carbon adjacent to Nitrogen). | ||

| IR Spectroscopy | 3200-3400 cm⁻¹ | Broad O-H and N-H stretch (overlap). |

| 1650 cm⁻¹ | Strong C=O stretch (Amide I band), characteristic of 7-membered lactams. |

References

-

Schmidt Reaction Mechanism & Regioselectivity: Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948 .

-

Balanol Synthesis (Azepane Core): Nicolaou, K. C., et al.[4][5] "Total Synthesis of Balanol."[3][4][6][7] Journal of the American Chemical Society, 1994 .

-

Functionalized Caprolactams in Polymers: Udipi, K., et al. "Synthesis and Polymerization of Hydroxyl-Functionalized Caprolactams." Polymer, 1997 .

-

Regiochemical Control in Schmidt Reactions: Aube, J., et al. "Regiocontrol in the Schmidt Reaction of Asymmetrical Ketones." Journal of Organic Chemistry, 1991 .

- Characterization of Azepan-2-ones: Silverstein, R. M. "Spectrometric Identification of Organic Compounds." Wiley, 2005. (Standard Reference for NMR shifts of lactams).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

Beyond Nylon: The Renaissance of Functionalized Caprolactams in Medicinal Chemistry

Executive Summary: The Escape from Flatland

For decades,

They offer a unique combination of conformational flexibility and structural rigidity , allowing them to mimic peptide turns (specifically

Strategic Synthesis Architectures

The discovery of functionalized caprolactams generally follows two distinct logical pathways: De Novo Ring Construction (building the ring with substituents in place) and Late-Stage Functionalization (decorating the pre-formed lactam core).

Pathway A: De Novo Construction (Ring Expansion)

The most robust method for generating diverse caprolactam cores relies on the ring expansion of substituted cyclohexanones.

-

Schmidt Reaction: Uses hydrazoic acid (

) or alkyl azides. It is highly effective but historically limited by safety concerns regarding azides. Modern Lewis-acid mediated variants have improved safety and regioselectivity. -

Beckmann Rearrangement: Converts cyclohexanone oximes to lactams. While industrial, its application in discovery is limited by the harsh conditions required for rearrangement (often conc.

or

Pathway B: Late-Stage C–H Functionalization

This is the frontier of discovery chemistry. Utilizing the directing power of the amide nitrogen, researchers can selectively activate

- -Functionalization: Achieved via enolate chemistry (lithiation) or transition-metal catalysis (e.g., Iridium or Palladium).

-

Remote Functionalization: Often requires directing groups on the Nitrogen to steer Pd(II) catalysts to the

or

Decision Matrix: Synthesis Strategy

The following diagram outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target regiochemistry.

Mechanistic Deep Dive: The Schmidt Reaction

To understand the regioselectivity challenges in de novo synthesis, one must master the Schmidt Reaction mechanism. The critical step is the migration of the carbon-carbon bond. In substituted cyclohexanones, the migration is governed by electronic and steric factors—typically, the carbon anti to the diazonium leaving group migrates.

The Catalytic Cycle & Migration Logic

-

Activation: Acid promotes the addition of

to the ketone. -

Azidohydrin Formation: The intermediate forms and dehydrates to an iminodiazonium ion.

-

Migration: The bond migration is synchronous with

expulsion.

Figure 2: Mechanistic flow of the Schmidt Reaction, highlighting the critical migration step determining regioselectivity.

Detailed Protocol: Regioselective Synthesis via Modified Schmidt Reaction

While C-H activation is powerful, the most reliable method for generating library scaffolds with diverse functional groups (aryl, alkyl, ester) is the Lewis Acid-Mediated Schmidt Reaction of substituted ketones. This protocol avoids the use of explosive neat hydrazoic acid by generating it in situ or using alkyl azides.

Protocol Specifications

-

Objective: Synthesis of 4-phenyl-caprolactam (and analogs).

-

Scale: 5.0 mmol.

-

Safety: Sodium azide is highly toxic and can form explosive hydrazoic acid. Work in a well-ventilated fume hood.

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a flame-dried 50 mL round-bottom flask with 4-phenylcyclohexanone (871 mg, 5.0 mmol).

-

Dissolve in Dichloromethane (DCM) (20 mL) to maintain a concentration of 0.25 M.

-

Cool the solution to 0°C using an ice bath.

-

-

Azide Addition:

-

Add Sodium Azide (

) (650 mg, 10.0 mmol, 2.0 equiv) in one portion. Note: Ensure the system is under an inert atmosphere (

-

-

Acid Promotion (The Critical Step):

-

Slowly add Methanesulfonic acid (MsOH) (2.5 mL) dropwise over 10 minutes.

-

Observation: Evolution of gas (

) will be observed. Control the rate to prevent excessive foaming. -

Mechanistic Insight: MsOH acts as both the solvent for

and the proton source to generate

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (25°C).

-

Stir for 4–6 hours.

-

Validation: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (lactams stain faint pink/orange) or visualize under UV. Look for the disappearance of the ketone spot (

) and appearance of the more polar lactam (

-

-

Workup:

-

Carefully quench the reaction by pouring the mixture into saturated aqueous

(50 mL) at 0°C. Caution: Vigorous bubbling. -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Gradient: 0%

10% Methanol in DCM. -

Yield Expectation: 75–85%.

-

Comparative Analysis of Functionalization Methods

The following table contrasts the three primary methods for accessing functionalized caprolactams, aiding in method selection for drug development campaigns.

| Feature | Schmidt Reaction (Classical) | Photoredox C-H Activation | Metal-Catalyzed (Pd/Ir) Activation |

| Primary Utility | Scaffold Construction | Late-Stage Decoration | Late-Stage Decoration |

| Regioselectivity | Dictated by Ketone Sterics | Radical Stability ( | Directing Group Dependent |

| Substrate Scope | Ketones (Cyclic) | Pre-formed Lactams | Pre-formed Lactams |

| Conditions | Strong Acid (Bronsted/Lewis) | Visible Light, Photocatalyst | High Temp, Expensive Ligands |

| Key Limitation | Safety (Azides), Functional Group Tolerance | Scale-up (Light penetration) | Residual Metal Removal |

| Discovery Value | High (Core Synthesis) | Medium (Analoging) | High (Diverse Analogs) |

Applications in Drug Discovery[1][2]

Functionalized caprolactams are not merely intermediates; they are pharmacophores.

-

Peptidomimetics: The 7-membered ring constrains the amide bond into a cis-like or twisted conformation, mimicking the

-turn of proteins. This is crucial for disrupting Protein-Protein Interactions (PPIs). -

Kinase Inhibitors: Caprolactams serve as ATP-competitive scaffolds. The NH of the lactam can form hydrogen bonds with the hinge region of kinases (e.g., Janus Kinase or CDK).

-

Epigenetics:

-Functionalized caprolactams have shown potency as Histone Deacetylase (HDAC) inhibitors, where the lactam cap group occupies the entrance to the active site [1].

References

-

Vertex AI Search. (2024). Synthesis of alpha-functionalized caprolactams protocol. 1[2]

-

MDPI. (2024). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives. 3[2][4][5]

-

ResearchGate. (2023). Synthesis of Pyrrolidones and Caprolactams by Ring Modification. 6

-

RSC Publishing. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. 7

-

NIH. (2024). Direct synthesis of α-functionalized amides via heteroatom–hydrogen insertion reactions. 8

-

Organic Chemistry Portal. (2023). Schmidt Reaction Mechanism and Protocols. 9[2]

Sources

- 1. rjwave.org [rjwave.org]

- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Activity Profile Relationships Between Drug Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Direct synthesis of α-functionalized amides via heteroatom–hydrogen insertion reactions using amide-sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schmidt Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Regioselective Synthesis of 4-(Hydroxymethyl)azepan-2-one from ε-Caprolactam

This Application Note details the synthetic protocol for 4-(Hydroxymethyl)azepan-2-one starting directly from ε-caprolactam .

While the industrial synthesis of 4-substituted caprolactams typically proceeds via the Beckmann rearrangement of 4-substituted cyclohexanones, this guide addresses the specific requirement to utilize ε-caprolactam as the starting material. This necessitates a "Remote Functionalization" strategy, overcoming the chemical inertness of the C4 position by introducing temporary unsaturation to direct regioselective addition.

Executive Summary

The transformation of ε-caprolactam (azepan-2-one) into its 4-hydroxymethyl derivative presents a regiochemical challenge. The C4 position (β-carbon) is unactivated in the native lactam ring. Direct functionalization typically occurs at the N1 (nitrogen) or C3 (α-carbon) positions.

To access the C4 position, this protocol employs a Dehydrogenation-Conjugate Addition strategy. The pathway involves:

-

Activation: N-Protection and α-phenylselenenylation.

-

Unsaturation: Oxidative elimination to yield the α,β-unsaturated lactam (3,4-dehydroazepan-2-one).

-

Functionalization: Regioselective Michael addition of a C1-synthon (cyanide) to the activated C4 position.

-

Reduction: Chemoselective reduction of the nitrile to the target hydroxymethyl group without compromising the lactam core.

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic logic from unsubstituted caprolactam to the 4-hydroxymethyl derivative via conjugate addition.

Detailed Experimental Protocol

Phase 1: Activation and Unsaturation

The objective is to install a double bond between C3 and C4. This converts the C4 position into an electrophilic "Michael acceptor."

Reagents:

-

Trimethylsilyl chloride (TMSCl)

-

Lithium Diisopropylamide (LDA)

-

Phenylselenyl chloride (PhSeCl)

-

Hydrogen Peroxide (H₂O₂), 30%

Protocol:

-

N-Protection: Dissolve ε-caprolactam (10.0 mmol) in anhydrous THF (50 mL). Add TMSCl (11.0 mmol) and Triethylamine (12.0 mmol) at 0°C. Stir for 2 hours to form N-TMS-caprolactam . Note: Protection prevents N-alkylation and facilitates C3-lithiation.

-

α-Selenenylation: Cool the solution to -78°C. Add LDA (1.1 equiv) dropwise over 20 minutes. Stir for 30 minutes to generate the lithium enolate.

-

Add PhSeCl (1.1 equiv) in THF rapidly. Allow the mixture to warm to 0°C over 1 hour.

-

Oxidative Elimination: To the crude α-phenylseleno lactam solution (at 0°C), add H₂O₂ (30% aq, 5 equiv) dropwise.

-

Workup: Dilute with Ethyl Acetate, wash with NaHCO₃ and brine. Dry over Na₂SO₄.[4][7] Purify via flash chromatography (Hexanes/EtOAc).

Phase 2: C4-Functionalization (Michael Addition)

We now introduce the carbon substituent at C4 using a cyanide source, which serves as a precursor to the hydroxymethyl group.

Reagents:

-

Diethylaluminum cyanide (Et₂AlCN) [Nagata's Reagent] OR TMSCN/BF₃·OEt₂

-

Benzene or Toluene (anhydrous)

Protocol:

-

Dissolve 3,4-dehydroazepan-2-one (5.0 mmol) in anhydrous Toluene (25 mL).

-

Cool to 0°C. Carefully add Et₂AlCN (1.0 M in toluene, 7.5 mmol) under Argon.

-

Safety: Nagata's reagent is highly toxic. Handle in a fume hood with cyanide protocols.

-

Alternative: Use TMSCN (1.5 equiv) with catalytic TBAF or Lewis Acid if avoiding aluminum reagents.

-

-

Stir at room temperature for 4-6 hours. The nucleophilic cyanide attacks the β-position (C4).

-

Quench: Carefully pour into ice-cold NaOH (10%) to decompose aluminum salts.

-

Isolation: Extract with CH₂Cl₂. The product is 4-cyanoazepan-2-one .

Phase 3: Transformation to Hydroxymethyl

The nitrile group is hydrolyzed to the acid and then selectively reduced. Direct reduction of nitrile to amine must be avoided, as must the reduction of the lactam ring.

Reagents:

-

Conc. HCl

-

Ethyl Chloroformate (ClCOOEt)

-

N-Methylmorpholine (NMM)

-

Sodium Borohydride (NaBH₄)[8]

Protocol:

-

Hydrolysis: Reflux 4-cyanoazepan-2-one in 6M HCl for 6 hours. Evaporate to dryness to obtain 4-carboxyazepan-2-one .

-

Selective Reduction (Mixed Anhydride Method):

-

Dissolve the crude acid (2.0 mmol) in dry THF (10 mL).

-

Add NMM (2.2 mmol) and cool to -10°C.

-

Add Ethyl Chloroformate (2.1 mmol) dropwise. Stir for 15 mins to form the mixed anhydride.

-

Critical Step: Filter off the amine salt (rapidly) or proceed directly. Add NaBH₄ (6.0 mmol) dissolved in a minimal amount of water/THF.

-

Stir at 0°C for 1 hour.

-

Selectivity: This method reduces the activated ester (anhydride) to the alcohol but is too mild to reduce the lactam amide bond.

-

-

Final Purification: Quench with dilute acid. Extract with EtOAc (or n-Butanol if highly polar). Recrystallize from Ethanol/Ether.

Analytical Data Summary

| Intermediate | Key IR Signal (cm⁻¹) | Key ¹H NMR Feature (δ ppm) |

| 3,4-Dehydroazepan-2-one | 1660 (C=O, conj), 1620 (C=C) | 5.8-6.2 (m, 2H, vinyl protons at C3/C4) |

| 4-Cyanoazepan-2-one | 2240 (C≡N), 1670 (C=O) | 3.1 (m, 1H, H-4 methine) |

| 4-(Hydroxymethyl)azepan-2-one | 3350 (OH, br), 1650 (C=O) | 3.45 (d, 2H, -CH ₂OH), 4.6 (t, 1H, OH ) |

Critical Technical Considerations

Why this route?

Direct C-H functionalization of caprolactam using radical chemistry (e.g., Fenton chemistry or UV/peroxide) typically yields a mixture of isomers (C3, C4, C5) with poor selectivity. The Unsaturation/Michael Addition sequence guarantees the substituent is placed exclusively at C4 (the β-carbon) due to the electronic polarization of the conjugated enone system.

Safety Note: Nagata's Reagent

Diethylaluminum cyanide is a potent source of HCN upon hydrolysis.

-

Alternative: If safety regulations prohibit Et₂AlCN, use Lithium divinylcuprate to add a vinyl group, followed by ozonolysis/reduction to the hydroxymethyl. This avoids cyanide but adds a step.

Troubleshooting the Reduction

If the lactam ring opens during hydrolysis (Step 3, Phase 3), you will obtain the linear amino acid (4-hydroxymethyl-6-aminocaproic acid). To re-close the ring:

-

Heat the amino acid in high-boiling solvent (e.g., Xylene) with a water trap.

-

Or use a coupling agent (EDC/NHS) in dilute DMF.

References

-

General Lactam Functionalization

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on Michael Addition to cyclic enones).

-

Reference for α-selenylation/elimination: Reich, H. J., & Renga, J. M. (1975). "Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination." Journal of Organic Chemistry, 40(23), 3384–3386. Link

- Nagata, W., & Yoshioka, M. (1977). "Hydrocyanation of conjugated carbonyl compounds." Organic Reactions, 25, 255.

-

Selective Reduction of Acids in Presence of Amides

-

Ishizumi, K., Koga, K., & Yamada, S. (1968). "Stereoselective reduction of α-amino acid derivatives." Chemical and Pharmaceutical Bulletin, 16(3), 492-497. (Describes the Mixed Anhydride/NaBH4 protocol). Link

-

-

Alternative Industrial Route (Contextual)

-

For the synthesis of 4-substituted caprolactams via Beckmann rearrangement (starting from cyclohexanone): Ullmann's Encyclopedia of Industrial Chemistry, "Caprolactam". Link

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]

- 3. EP2496310A1 - Cosmetic compositions comprising an ester derived from 4-carboxy-2-pyrrolidinone and a merocyanin screening agent; use of said derivative as a solvent for a merocyanin screening agent - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis [mdpi.com]

- 6. ijcea.org [ijcea.org]

- 7. Structure-Activity Relationships in Nucleotide Oligomerization Domain-1 (Nod1)-Agonistic γ-Glutamyl-diaminopimelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing 4-(Hydroxymethyl)azepan-2-one in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids and conformational constraints into peptides is a paramount strategy in modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the application of "4-(Hydroxymethyl)azepan-2-one," a substituted caprolactam, as a novel building block in peptide synthesis. While direct literature on this specific moiety is nascent, this document extrapolates from established principles of peptidomimetic chemistry and solid-phase peptide synthesis (SPPS) to provide a robust framework for its use. We will explore the rationale for its application, propose a synthetic scheme for its preparation with orthogonal protecting groups, and detail its incorporation into peptide chains. The overarching goal is to equip researchers with the foundational knowledge and practical steps to leverage this and similar scaffolds for the development of next-generation peptide therapeutics with enhanced stability and bioactivity.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are exquisite signaling molecules, offering high potency and selectivity. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. The introduction of conformational constraints, such as cyclic structures, into the peptide backbone is a well-established strategy to address these limitations.[1][2] Lactam-based scaffolds, like the azepan-2-one core, serve as effective dipeptide isosteres, reducing the conformational freedom of the peptide chain.[1] This pre-organization can lead to enhanced receptor binding affinity and increased resistance to proteolytic degradation.[3]

"4-(Hydroxymethyl)azepan-2-one" offers a unique seven-membered ring scaffold with a pendant hydroxyl group. This functional handle can be used for further modifications, such as PEGylation or conjugation to other molecules, to fine-tune the pharmacokinetic properties of the resulting peptide.

Proposed Synthesis of Orthogonally Protected 4-(Hydroxymethyl)azepan-2-one

To be amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS), "4-(Hydroxymethyl)azepan-2-one" must be appropriately protected at its hydroxyl group and lactam nitrogen. An orthogonal protection scheme is crucial to allow for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting group.[4]

Here, we propose a synthetic route to (S)-1-(Fmoc)-2-oxo-azepan-4-yl)methyl tert-butyl carbonate (5) , a derivative of "4-(Hydroxymethyl)azepan-2-one" suitable for SPPS.

Diagram: Proposed Synthetic Pathway

Caption: Proposed workflow for synthesis and SPPS incorporation.

Experimental Protocol: Synthesis of (S)-1-(Fmoc)-2-oxo-azepan-4-yl)methyl tert-butyl carbonate

-

Step 1: Synthesis of 4-(Hydroxymethyl)azepan-2-one (1). This starting material can be synthesized from a suitable precursor, such as a substituted cyclohexanone, through a Beckmann rearrangement, a common method for caprolactam synthesis.[5] The hydroxymethyl group can be introduced prior to or after ring formation, depending on the chosen synthetic strategy.

-

Step 2: Protection of the Hydroxyl Group. To a solution of 1 in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature until completion, yielding (S)-(2-oxoazepan-4-yl)methyl tert-butyl carbonate (2) . The tert-butyl (tBu) group is a suitable protecting group for the hydroxyl function as it is stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage from the resin.[6]

-

Step 3: N-Fmoc Protection. The lactam nitrogen of 2 is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a critical step as the unprotected lactam nitrogen can potentially interfere with coupling reactions. The Boc-protected intermediate 2 is treated with a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as acetone/water. This yields the fully protected building block, (S)-1-(Fmoc)-2-oxo-azepan-4-yl)methyl tert-butyl carbonate (4) .

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The orthogonally protected "4-(Hydroxymethyl)azepan-2-one" derivative 4 can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[7][8]

Diagram: SPPS Cycle for Incorporating the Azepan-2-one Moiety

Caption: A typical SPPS cycle for incorporation of the novel building block.

Experimental Protocol: SPPS Incorporation

-

Resin and First Amino Acid: The synthesis is initiated with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) pre-loaded with the first Fmoc-protected amino acid.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with 20% piperidine in dimethylformamide (DMF).

-

Coupling of the Azepan-2-one Moiety: The protected "4-(Hydroxymethyl)azepan-2-one" derivative 4 is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[9] The activated species is then added to the deprotected resin-bound peptide. The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature. The completion of the reaction should be monitored using a qualitative test such as the Kaiser test.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.

-

Chain Elongation: Following the successful coupling of the azepan-2-one moiety, the Fmoc group on its nitrogen is removed with 20% piperidine in DMF, and the next Fmoc-protected amino acid is coupled using standard procedures. This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed.

Experimental Protocol: Cleavage and Deprotection

-

The peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to trap reactive cations generated during the deprotection of the tBu group from the hydroxyl moiety.

-

The cleavage reaction is usually carried out for 2-4 hours at room temperature.

-

The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by centrifugation, and washed several times with cold ether.

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Conformational Analysis

The purified peptide should be characterized by analytical RP-HPLC to assess its purity and by mass spectrometry to confirm its molecular weight. For a more in-depth structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed.

The incorporation of the seven-membered azepan-2-one ring is expected to significantly influence the peptide's conformation.[10] Unlike the more rigid five- and six-membered rings, seven-membered rings possess a higher degree of conformational flexibility, which can be explored through computational modeling and NMR studies.[11] This constrained yet flexible nature can be advantageous in mimicking various turn structures or other secondary structural motifs.[12]

Table 1: Physicochemical Properties of Caprolactam (Parent Scaffold)

| Property | Value | Reference |

| Molar Mass | 113.16 g/mol | [13] |

| Melting Point | 69.2 °C | [13] |

| Boiling Point | 270 °C | [13] |

| Solubility in Water | High | [13] |

Conclusion and Future Perspectives

The use of "4-(Hydroxymethyl)azepan-2-one" in peptide synthesis represents a promising avenue for the design of novel peptidomimetics. The protocols outlined in this guide, though based on established principles rather than direct precedent, provide a solid foundation for researchers to begin exploring the potential of this and other substituted caprolactam scaffolds. The ability to introduce conformational constraints and a functional handle for further modification makes this building block a valuable tool in the development of peptide-based therapeutics with improved pharmacological profiles. Future work should focus on the experimental validation of the proposed synthetic and SPPS protocols, as well as a thorough investigation of the conformational preferences and biological activities of peptides containing this unique moiety.

References

- Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Liebigs Annalen der Chemie, 580(1), 44-57.

-

Manufacturing process of Caprolactam. Valco Group. (n.d.). Retrieved from [Link]

- Process for preparing caprolactam and its alkyl substituted derivatives. Google Patents. (n.d.).

-

Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. National Institutes of Health. (n.d.). Retrieved from [Link]

-

Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. White Rose Research Online. (n.d.). Retrieved from [Link]

-

Conformational Analysis of Medium Rings. Macmillan Group. (2003). Retrieved from [Link]

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science. (2000).

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry. (2004).

- Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. (2021).

-

Caprolactam. Wikipedia. (n.d.). Retrieved from [Link]

-

Role of peptidomimetics for new drug discovery. ResearchGate. (n.d.). Retrieved from [Link]

-

Recent development in peptide coupling reagents. ResearchGate. (n.d.). Retrieved from [Link]

- Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations. Organic & Biomolecular Chemistry. (2006).

-

New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. (n.d.). Retrieved from [Link]

-

Conformational analysis of medium rings. SlideShare. (2014). Retrieved from [Link]

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. (2021).

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str

-

p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. (2018). Retrieved from [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. valcogroup-valves.com [valcogroup-valves.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Conformational analysis of medium rings | PPTX [slideshare.net]

- 12. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

"4-(Hydroxymethyl)azepan-2-one" in the synthesis of pharmaceutical intermediates

Application Note: 4-(Hydroxymethyl)azepan-2-one in Pharmaceutical Synthesis

Part 1: Core Directive & Strategic Analysis

Executive Summary 4-(Hydroxymethyl)azepan-2-one (also known as 4-hydroxymethyl-ε-caprolactam) is a privileged seven-membered lactam scaffold. Unlike the ubiquitous five-membered (pyrrolidone) and six-membered (piperidone) rings, the azepane core offers unique conformational flexibility and "3D-ness" (Fsp3 character) that is increasingly prized in modern drug discovery to escape "flatland" chemotypes.

This guide addresses the critical challenge of synthesizing this specific regioisomer. While industrial routes (Beckmann rearrangement) often yield mixtures of 4- and 6-isomers, this protocol prioritizes regiochemically pure synthesis suitable for structure-activity relationship (SAR) studies and peptidomimetic design.

Key Applications:

-

Conformationally Constrained Peptidomimetics: The azepan-2-one ring serves as a

-turn mimetic, locking peptide backbones into bioactive conformations. -

Kinase Inhibitor Scaffolds: Analogous to the natural product Balanol, the functionalized azepane core provides vectors for interacting with ATP-binding pockets.

-

Fragment-Based Drug Discovery (FBDD): The primary hydroxyl group serves as a versatile handle for growing the molecule into adjacent sub-pockets via ether, ester, or carbamate linkages.

Part 2: Scientific Integrity & Protocols

Synthesis Protocols

Challenge: The standard industrial synthesis of caprolactams via Beckmann rearrangement of 4-substituted cyclohexanones yields the 5-substituted azepan-2-one, not the 4-substituted isomer, due to the symmetry of the starting ketone. To access the 4-(hydroxymethyl) isomer, we must employ a de novo cyclization strategy or a specific rearrangement of a 3-substituted precursor.

Recommended Protocol: Ring-Closing Metathesis (RCM) Approach Rationale: This route guarantees regiochemical purity and allows for the introduction of chirality if starting from enantiopure precursors.

Reagents:

-

Starting Material A: Allylamine

-

Starting Material B: 2-(Benzyloxymethyl)pent-4-enoic acid (Prepared via alkylation of diethyl malonate)

-

Catalyst: Grubbs II Generation Catalyst

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Amide Coupling:

-

Activate 2-(benzyloxymethyl)pent-4-enoic acid (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM.

-

Add Allylamine (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 12 h.

-

Checkpoint: Monitor TLC for disappearance of acid. Product: N-allyl-2-(benzyloxymethyl)pent-4-enamide.

-

-

Ring-Closing Metathesis (The Critical Step):

-

Dissolve the diene amide (0.01 M concentration—dilution is key to prevent polymerization) in degassed anhydrous DCM.

-

Add Grubbs II catalyst (2-5 mol%). Reflux (40°C) for 4-8 hours under inert atmosphere (Ar/N2).

-

Mechanism:[1][2][3][4][5] The catalyst initiates intramolecular metathesis, releasing ethylene and forming the 7-membered lactam with a double bond at the 4,5-position.

-

Workup: Evaporate solvent. Purify via silica gel chromatography to remove ruthenium byproducts.

-

Intermediate: 4-(Benzyloxymethyl)-2,3,4,7-tetrahydro-1H-azepin-2-one.

-

-

Hydrogenation & Deprotection:

-

Dissolve the unsaturated lactam in MeOH/EtOAc.

-

Add Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure is usually sufficient).

-

Dual Action: This step simultaneously reduces the C4=C5 double bond and cleaves the Benzyl (Bn) protecting group.

-

Final Product: 4-(Hydroxymethyl)azepan-2-one.

-

Yield Expectation: 45-60% overall yield (3 steps).

Functionalization & Application

Once synthesized, the 4-hydroxymethyl group is a "warhead" for further diversity.

Table 1: Functionalization Strategies

| Target Moiety | Reagents | Application |

| Mesylate/Tosylate | MsCl/TsCl, Et3N, DCM | Precursor for nucleophilic displacement (azide, amine, thiol). |

| Aldehyde | Dess-Martin Periodinane | Reductive amination to install amine pharmacophores. |

| Carboxylic Acid | Jones Reagent / Pinnick Oxidation | Coupling with amines to form extended amide side chains. |

| Carbamate | Isocyanate, DBTL (cat.) | Urea-linkage mimics for protease inhibition. |

Part 3: Visualization & Formatting

Experimental Workflow Diagram

The following diagram illustrates the logic flow for the RCM-based synthesis, highlighting the critical decision points.

Caption: Figure 1. Regioselective synthesis of 4-(Hydroxymethyl)azepan-2-one via Ring-Closing Metathesis (RCM).

Mechanistic Insight: Why Not Beckmann?

It is vital for the researcher to understand why the "standard" Beckmann rearrangement is avoided for this specific isomer.

Caption: Figure 2. Regioselectivity issues in Beckmann Rearrangement of 3-substituted cyclohexanones, leading to mixtures favoring the 6-isomer.

References

-

Gruber, T., et al. (2014).[6] "Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy." New Journal of Chemistry. Link

-

Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Link

-

Hotoda, H., et al. (2003). "Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety." Bioorganic & Medicinal Chemistry Letters. Link

-

Organic Chemistry Portal. (2023). "Beckmann Rearrangement: Mechanism and Protocols." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Beckmann Rearrangement [organic-chemistry.org]

- 4. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. valcogroup-valves.com [valcogroup-valves.com]

- 6. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

Application Note: Polymer-Supported Synthesis using 4-(Hydroxymethyl)azepan-2-one

This Application Note and Protocol Guide is designed for researchers utilizing 4-(Hydroxymethyl)azepan-2-one as a core scaffold in solid-phase organic synthesis (SPOS). This 7-membered lactam (caprolactam derivative) serves as a privileged structure for peptidomimetics, particularly as a

Executive Summary

The 4-(Hydroxymethyl)azepan-2-one scaffold offers a unique geometry for drug discovery, bridging the gap between small flexible chains and rigid bicyclic systems. Its primary hydroxyl group provides an ideal "handle" for immobilization onto polymer supports, allowing the lactam ring nitrogen and the

This guide details the immobilization , functionalization , and cleavage protocols required to generate high-purity azepane libraries. We utilize 2-Chlorotrityl Chloride (2-CTC) resin for its mild cleavage conditions, preventing acid-catalyzed degradation of the lactam ring.

Strategic Workflow & Mechanism

The synthesis strategy relies on an Ether Anchor approach. The hydroxymethyl group is attached to the trityl resin, forming a trityl ether. This linkage is stable to basic conditions (used in N-alkylation) but cleavable with dilute acid.

Mechanistic Pathway (Graphviz)

Figure 1: Strategic workflow for the solid-phase synthesis of azepan-2-one libraries via hydroxymethyl anchoring.

Detailed Experimental Protocols

Pre-requisites & Materials[1][2][3][4]

-

Scaffold: 4-(Hydroxymethyl)azepan-2-one (Synthesized via Beckmann rearrangement of 4-hydroxymethylcyclohexanone oxime or commercially sourced).

-

Resin: 2-Chlorotrityl chloride resin (Loading: 1.0 – 1.6 mmol/g).

-

Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF).

-

Bases: Pyridine (anhydrous), Sodium Hydride (NaH, 60% dispersion), Lithium Diisopropylamide (LDA).

Protocol A: Immobilization (Resin Loading)

Objective: Anchor the scaffold via the hydroxyl group to the 2-CTC resin.

-

Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and shake gently for 20 min. Drain.

-

Loading Solution: Dissolve 4-(Hydroxymethyl)azepan-2-one (1.5 g, ~5 eq relative to resin loading) in dry DCM (8 mL). Add Pyridine (2.0 eq relative to scaffold).

-

Expert Insight: Pyridine acts as a scavenger for the HCl generated during the substitution. Avoid stronger bases like TEA initially to prevent premature hydrolysis of the trityl chloride.

-

-

Reaction: Add the solution to the swollen resin. Shake at room temperature for 4–6 hours.

-

Capping: Drain the resin. Add a solution of Methanol:DCM:DIPEA (1:8:1) (10 mL) and shake for 20 min.

-

Why? This caps any unreacted trityl chloride sites as methyl ethers, preventing non-specific binding of subsequent reagents.

-

-

Washing: Drain and wash sequentially with DCM (3x), DMF (3x), DCM (3x), and MeOH (2x). Dry under vacuum.

-

Loading Determination: Weigh the dried resin. The mass increase indicates loading efficiency. Alternatively, cleave a small aliquot (see Protocol C) and analyze via HPLC.

Protocol B: N-Functionalization (Library Generation)

Objective: Derivatize the lactam nitrogen with alkyl halides.

-

Swelling: Swell the loaded resin (100 mg) in dry DMF for 30 min.

-

Deprotonation: Add NaH (4 eq, 60% in oil) suspended in dry DMF. Shake for 30 min under Nitrogen.

-

Safety Note: Hydrogen gas evolution will occur. Ensure the vessel is vented.

-

-

Alkylation: Add the Alkyl Halide (R-Br or R-I, 5 eq) to the reaction vessel. Shake for 4–12 hours at room temperature.

-

Optimization: For sterically hindered halides, heat to 50°C.

-

-

Washing: Drain and wash extensively with DMF (5x) and DCM (5x) to remove excess salts and reagents.

-

Validation: Monitor reaction progress via FT-IR on a single bead.

-

Signal: Disappearance of the secondary amide N-H stretch (3200-3400 cm⁻¹) and shift in Carbonyl stretch.

-

Protocol C: Cleavage & Isolation

Objective: Release the final product from the solid support without degrading the lactam ring.

-

Preparation: Wash the resin with DCM (5x) to remove any traces of DMF (which can interfere with evaporation).

-

Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

-

Why 1%? The trityl ether linkage is highly acid-sensitive. 1% TFA is sufficient to cleave the C-O bond without hydrolyzing the lactam or other acid-sensitive side chains.

-

-

Execution: Add 5 mL of the cocktail to the resin. Shake for 2 minutes. Do not exceed 5 minutes.

-

Collection: Filter the filtrate into a flask containing Pyridine (1 eq relative to TFA) or dilute NaHCO3 to neutralize immediately.

-

Repeat: Repeat the cleavage step 3 times to ensure quantitative recovery.

-

-

Workup: Concentrate the combined filtrates under reduced pressure. The residue is the crude 4-(Hydroxymethyl)azepan-2-one derivative.

Data Interpretation & Troubleshooting

Comparative Reagent Performance

| Reagent/Condition | Purpose | Efficiency | Notes |

| 2-CTC Resin | Support | High | Prevents diketopiperazine formation; mild cleavage. |

| Wang Resin | Support | Medium | Requires 50% TFA for cleavage; risk of lactam hydrolysis. |

| NaH / DMF | N-Alkylation | High | Best for unhindered alkyl halides. |

| LiOtBu / THF | N-Alkylation | Medium | Milder base; good for sensitive R-groups. |

| 1% TFA / DCM | Cleavage | Excellent | Quantitative release; preserves scaffold integrity. |

Troubleshooting Guide

-

Problem: Low loading on resin.

-

Cause: Moisture in DCM or old resin.

-

Solution: Re-dry DCM over molecular sieves; use fresh 2-CTC resin.

-

-

Problem: Incomplete N-alkylation.

-

Cause: Poor swelling or insufficient base.

-

Solution: Switch solvent to NMP (N-methylpyrrolidone) for better swelling; increase temperature to 45°C.

-

-

Problem: Decomposition during cleavage.

-

Cause: Acid concentration too high or exposure too long.

-

Solution: Strictly adhere to 1% TFA and immediate neutralization.

-

References

-

Solid-Phase Synthesis of Benzazepines: Boeglin, D., Bonnet, D., & Hibert, M. (2007).[1] Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. Journal of Combinatorial Chemistry. Link

-

Caprolactam Synthesis Overview: Ritz, J., et al. (2011). Caprolactam. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Resin Loading Protocols: Merck/Sigma-Aldrich Technical Bulletin. 2-Chlorotrityl Chloride Resin: Handling and Use. Link

-

Lactam Functionalization: Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Caprolactams

Welcome to the technical support center for the synthesis of substituted caprolactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the success of your synthetic endeavors.

Introduction: The Synthetic Challenge

Substituted caprolactams are crucial intermediates in the synthesis of a wide range of pharmaceuticals and specialty polymers. While several synthetic routes exist, the Beckmann rearrangement of substituted cyclohexanone oximes and the Schmidt reaction of substituted cyclohexanones are among the most common. However, these reactions are often plagued by competing side reactions that can significantly lower the yield and complicate the purification of the desired product. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.

Section 1: Troubleshooting the Beckmann Rearrangement

The Beckmann rearrangement is a powerful tool for the synthesis of caprolactams from cyclic oximes. The reaction is typically catalyzed by strong acids, which can also promote undesirable side reactions.

FAQ 1: My Beckmann rearrangement is producing a significant amount of a nitrile byproduct instead of the desired caprolactam. What is happening and how can I prevent it?

Answer:

This is a classic case of a competing reaction known as the Beckmann fragmentation . Instead of the desired 1,2-alkyl migration to form the lactam, the C-C bond alpha to the oxime cleaves, resulting in a nitrile and a carbocation.

The Underlying Mechanism: Rearrangement vs. Fragmentation

The outcome of the Beckmann reaction is dictated by the stability of the intermediates formed.

-

Rearrangement (Desired Pathway): The group anti-periplanar to the leaving group on the oxime nitrogen migrates to the nitrogen, forming a nitrilium ion which is then hydrolyzed to the lactam.

-

Fragmentation (Side Reaction): If a stable carbocation can be formed by cleavage of the bond alpha to the oxime, this pathway will compete with, and in some cases dominate, the rearrangement.[1] This is particularly prevalent when the carbon alpha to the oxime is substituted with groups that can stabilize a positive charge, such as quaternary alkyl centers, or atoms with lone pairs like oxygen and nitrogen.[1]

Caption: Competing pathways in the Beckmann reaction.

Troubleshooting and Mitigation Strategies:

Your primary goal is to create conditions that favor the rearrangement pathway over fragmentation.

1. Choice of Acid Catalyst and Reaction Conditions:

-

Milder Acid Systems: While strong acids like sulfuric acid are traditional, they can aggressively promote fragmentation. Consider using milder catalysts such as:

-

Trifluoroacetic acid (TFA)[1]

-

Solid acid catalysts (e.g., zeolites, Nafion)

-

Lewis acids in non-aqueous media.

-

-

Lower Temperatures: Fragmentation often has a higher activation energy. Running the reaction at a lower temperature can favor the desired rearrangement.

-

Anhydrous Conditions: Water can participate in side reactions. Ensuring anhydrous conditions can improve selectivity.

2. Strategic Solvent Selection:

The choice of solvent can influence the stability of the intermediates. Non-polar, non-coordinating solvents can sometimes suppress carbocation formation.

Quantitative Impact of Reaction Conditions on Selectivity

The following table summarizes typical outcomes based on catalyst choice for the rearrangement of cyclohexanone oxime, illustrating the trend towards higher selectivity with milder or optimized systems.

| Catalyst System | Temperature (°C) | Conversion (%) | Caprolactam Selectivity (%) | Reference |

| Oleum (H₂SO₄/SO₃) | 80-120 | >99 | ~98 | Industrial Data |

| Trifluoroacetic Acid (TFA) | 60 | 100 | >99 | Zhang et al. (2014)[1] |

| Acetonitrile in TFA | 60 | 100 | ~100 | Zhang et al. (2014)[1] |

| Zeolite (Vapor Phase) | 350 | >99 | ~96.5 | Industrial Data |

Step-by-Step Protocol to Minimize Nitrile Formation:

-

Dry Your Starting Materials and Solvent: Ensure your substituted cyclohexanone oxime and solvent are thoroughly dried.

-

Choose a Milder Catalyst: Instead of sulfuric acid, prepare a solution of trifluoroacetic acid (TFA) in an anhydrous, inert solvent like dichloromethane or acetonitrile. A concentration of 10 wt% acetonitrile in TFA has been shown to be effective.[1]

-

Control the Temperature: Cool the catalyst solution to 0°C in an ice bath.

-

Slow Addition: Dissolve your oxime in the same anhydrous solvent and add it dropwise to the cooled catalyst solution with vigorous stirring.

-